Predicted Ionization State Divergence: pKa Differentiation from Orotic Acid for pH-Dependent Solubility and Salt Formation Screening
The predicted acid dissociation constant (pKa) of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid is 4.69 ± 0.10 versus a predicted pKa of ~2.83 for the 4-carboxylic acid analog orotic acid [1]. This approximately 1.86 log unit difference indicates that at physiological pH 7.4, the target compound exists predominantly in its ionized carboxylate form, while orotic acid is fully ionized, leading to markedly different solubility and permeability properties.
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) of the Carboxylic Acid Group |
|---|---|
| Target Compound Data | 4.69 ± 0.10 (predicted) |
| Comparator Or Baseline | Orotic Acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid): ~2.83 (predicted) |
| Quantified Difference | +1.86 log units (weaker acid than orotic acid) |
| Conditions | ACD/Labs percepta prediction; aqueous phase, 25 °C |
Why This Matters
A nearly 2-log unit difference in pKa directly impacts aqueous solubility and ion-pairing behavior in biological media, meaning that using orotic acid as a surrogate for optimizing salt forms or dissolution profiles will yield non-representative results.
- [1] PubChem. Orotic Acid - Compound Summary. Predicted pKa (ACD/Labs): 2.83. CID 967. Available: https://pubchem.ncbi.nlm.nih.gov/compound/orotic-acid View Source
